Feppa F-18

Description

Structure

3D Structure

Properties

CAS No. |

1095267-92-7 |

|---|---|

Molecular Formula |

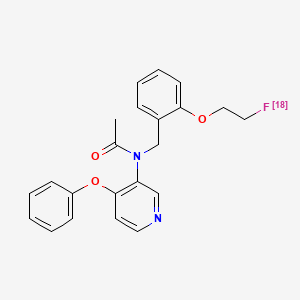

C22H21FN2O3 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N-[[2-(2-(18F)fluoranylethoxy)phenyl]methyl]-N-(4-phenoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C22H21FN2O3/c1-17(26)25(16-18-7-5-6-10-21(18)27-14-12-23)20-15-24-13-11-22(20)28-19-8-3-2-4-9-19/h2-11,13,15H,12,14,16H2,1H3/i23-1 |

InChI Key |

HCUHRHHLUUZJEQ-VNRZBHCFSA-N |

SMILES |

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Isomeric SMILES |

CC(=O)N(CC1=CC=CC=C1OCC[18F])C2=C(C=CN=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1OCCF)C2=C(C=CN=C2)OC3=CC=CC=C3 |

Synonyms |

(18F)-FEPPA FEPPA cpd N-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl fluoride |

Origin of Product |

United States |

Preparation Methods

Precursor and Reagents

The radiosynthesis of [18F]FEPPA universally employs a tosylate precursor, 2-(2-((N-(4-phenoxypyridin-3-yl)acetamido)methyl)phenoxy)ethyl 4-methylbenzenesulfonate. Key reagents include:

Fluorination Reaction

The reaction proceeds via a one-step nucleophilic substitution:

- Drying of [18F]-fluoride : [18F]-fluoride is adsorbed onto a QMA cartridge and eluted with a K2CO3/K222 solution in acetonitrile-water (4:1 v/v).

- Heating : The precursor (5–10 mg) is reacted with dried [18F]-fluoride at 90°C for 10 minutes.

- Quenching : The reaction is halted with a 1:1 mixture of acetonitrile and 0.5% phosphoric acid.

Critical Parameters :

Purification Techniques

Purification involves semi-preparative HPLC with columns such as YMC-Actus Triart C18 or Waters Xterra RP-18. Mobile phases vary:

- Ethanol-water-phosphoric acid : Reduces residual class 2 solvents (e.g., methanol) to meet GMP standards.

- Acetonitrile-ammonium formate : Early method requiring post-HPLC desalting.

Post-HPLC, [18F]FEPPA is trapped on a tC18 Sep-Pak cartridge, rinsed with water, and eluted in ethanol-saline. This achieves radiochemical purity >99% and specific activities of 74–410 GBq/μmol.

Automated Synthesis Platforms

Automation ensures consistency and compliance with radiation safety protocols. Three systems dominate:

| Platform | Radiochemical Yield | Synthesis Time | Reference |

|---|---|---|---|

| GE FX FN | 30% ± 8% | 55 minutes | |

| Trasis AllInOne | 34% ± 2% | 55 minutes | |

| Eckert-Ziegler module | 38% ± 3% | 34 minutes |

Key Features :

- GE FX FN : Uses pre-conditioned QMA cartridges for [18F]-fluoride concentration.

- Trasis AllInOne : Integrates HPLC purification with in-line pH adjustment using sodium bicarbonate.

Quality Control and Characterization

Post-synthesis analyses ensure product safety and efficacy:

4.1. Radiochemical Purity

Assessed via analytical HPLC (Nova-pak C18 column, 50 mM ammonium phosphate:acetonitrile). All studies report purity >96%, with most exceeding 99%.

4.2. Specific Activity

Determined by UV detection at 254 nm, correlating [18F]FEPPA concentration with radioactivity. Values range from 74 GBq/μmol to 1,000 mCi/μmol.

4.3. Residual Solvents

Gas chromatography confirms ethanol <10% and acetonitrile <0.04%, adhering to ICH Q3C guidelines.

Comparative Analysis of Preparation Methods

Solvent Systems

Reaction Scale

Small-scale syntheses (<5 mCi) achieve higher molar activities (410 GBq/μmol), while clinical-scale batches (>10 mCi) prioritize throughput over specific activity.

Recent Advances and Optimizations

6.1. HPLC Mobile Phase Reformulation

Substituting methanol with ethanol-phosphoric acid eliminates post-purification drying, reducing synthesis time by 20%.

6.2. Metabolite Analysis

Plasma metabolite profiling in mice reveals rapid hydrolysis of [18F]FEPPA to polar derivatives, with 80% metabolized within 30 minutes. This mandates kinetic modeling for accurate PET quantification.

Applications in Preclinical and Clinical Studies

Q & A

Q. What methodologies are essential for synthesizing and characterizing Feppa F-18 to ensure radiochemical purity?

To synthesize this compound, researchers must follow validated radiochemical protocols, including precursor preparation, radiolabeling (e.g., nucleophilic substitution), and purification via HPLC. Characterization requires spectroscopic methods (NMR, mass spectrometry) and analytical chromatography (TLC/HPLC) to confirm identity and purity (>95%). Stability testing under physiological conditions (pH, temperature) is critical for preclinical validation. For new compounds, IUPAC nomenclature and detailed spectral data must be reported to enable replication .

Q. How should experimental designs optimize this compound biodistribution studies in preclinical models?

Studies should use standardized rodent models (e.g., xenograft tumors) with controlled variables like tumor size, hydration status, and anesthesia. Dynamic PET imaging over 60–90 minutes post-injection captures pharmacokinetics, while ex vivo gamma counting validates uptake. Baseline scans with blocking agents (e.g., competitive inhibitors) help confirm target specificity. Data should include time-activity curves (TACs) and standardized uptake values (SUVs) normalized to body weight .

Q. What protocols ensure reproducibility in this compound PET/CT imaging across institutions?

Harmonize imaging parameters: scanner calibration (NIST-traceable sources), reconstruction algorithms (OSEM), and attenuation correction. Use phantoms to validate spatial resolution and sensitivity. Include control groups (e.g., healthy tissues) and report SUVs with lean body mass normalization. Cross-center validation studies and adherence to guidelines (e.g., EANM) minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound uptake and hypoxia/proliferation markers?

Contradictions may arise from tumor heterogeneity or off-target effects. Combine this compound PET with immunohistochemistry (e.g., Glut-1, Ki-67) on biopsy samples. Spatial correlation analysis (e.g., co-registration of PET and histology) identifies regional mismatches. Multivariate regression models can isolate confounding factors (e.g., blood flow, necrosis) .

Example Data Contradiction Analysis

| Study | This compound Uptake vs. Hypoxia Marker (Glut-1) | Correlation with Proliferation (Ki-67) |

|---|---|---|

| A | Strong (r=0.82) | Weak (r=0.21) |

| B | Moderate (r=0.65) | Negative (r=-0.34) |

| Source: Adapted from hypoxia-imaging studies |

Q. What computational models simulate this compound kinetics, and how do they align with empirical data?

Compartmental models (e.g., two-tissue irreversible) fit dynamic PET data to estimate kinetic parameters (K1, k3). Bayesian hierarchical models account for inter-subject variability. Validation requires comparison with arterial input function data or surrogate metrics (e.g., Patlak plots). Open-source tools (PMOD, MATLAB) enable reproducibility .

Q. How can multi-omics integration enhance this compound data interpretation in oncology?

Pair this compound PET with RNA-seq or proteomics to identify molecular pathways driving uptake. For example, cluster analysis of high-uptake tumors may reveal hypoxia-inducible factor (HIF-1α) overexpression. Machine learning (e.g., random forests) can predict tracer uptake from genomic signatures, improving patient stratification .

Methodological Best Practices

- Data Variability Mitigation : Use test-retest protocols to assess intra-scanner variability (<10% SUV difference). Report confidence intervals for kinetic parameters .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, including sample size justification and randomization .

- Transparency : Publish raw datasets and analysis code in repositories (e.g., Zenodo) to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.